N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-(propan-2-yloxy)benzamide
Description
This compound belongs to the benzamide class, characterized by a sulfonated tetrahydrothiophene (thiolan) ring system (1,1-dioxo group) at the N-position and a 4-isopropoxy substituent on the benzamide aromatic ring.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-11(2)20-14-6-4-12(5-7-14)15(17)16(3)13-8-9-21(18,19)10-13/h4-7,11,13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVBQGRGABCBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-(propan-2-yloxy)benzamide typically involves multiple steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under oxidative conditions.
Attachment of the Benzamide Moiety: The benzamide group is introduced via an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Introduction of the Isopropoxy Group: The isopropoxy group is typically added through an etherification reaction, using isopropyl alcohol and a suitable leaving group such as a halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to the corresponding amine under suitable conditions.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various alkoxy or amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-(propan-2-yloxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-(propan-2-yloxy)benzamide exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The thiolane ring and benzamide moiety may play crucial roles in binding to these targets, while the isopropoxy group could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonated Thiolan Moieties
(a) N-[(1,1-Dioxo-1λ⁶-thiolan-3-yl)methyl]-4-(propan-2-yloxy)benzamide (CAS 1234991-79-7)
- Key Differences : This analogue features a methylene (-CH₂-) linker between the thiolan ring and the benzamide nitrogen, unlike the direct N-methyl substitution in the target compound.
- Synthesis: Prepared via amide coupling using 4-(propan-2-yloxy)benzoic acid and 3-aminomethyl-1,1-dioxothiolane, with HBTU/DIPEA as coupling agents .
(b) N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide
- Key Differences : Incorporates a hexyloxy group (vs. isopropoxy) and a 4-isopropylbenzyl substituent on the benzamide nitrogen.
- Impact : The extended hexyl chain may enhance lipophilicity, while the benzyl group introduces steric bulk, likely influencing pharmacokinetic properties .
(c) N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-(propan-2-yloxy)benzamide
- Key Differences : Replaces the N-methyl group with a 3-methylthiophen-2-ylmethyl substituent.
Benzamide Derivatives with Varied N-Substituents
(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a 3-methylbenzamide core with a bulky N-(2-hydroxy-1,1-dimethylethyl) group.
- Applications : Acts as an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization, highlighting its utility in synthetic chemistry .
(b) N-(3-Hydroxypropyl)-N-methyl-4-[(5-methyl-3-phenylisoxazol-4-yl)methoxy]benzamide (36a)
- Structure : Combines a 4-(isoxazole-methoxy)benzamide with a 3-hydroxypropyl-N-methyl group.
- Synthesis: Synthesized via HBTU-mediated coupling of 4-[(5-methyl-3-phenylisoxazol-4-yl)methoxy]benzoic acid and 3-(methylamino)propan-1-ol (77% yield) .
(c) 3-Trifluoromethyl-4-fluoro-N-{[1-(methylamino)cyclohex-1-yl]-methyl}benzamide
Pharmacologically Active Benzamides
(a) 4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide
- Structure : Phthalimide-linked benzamide with insecticidal activity (LD₅₀ = 0.70–1.91 fly).
- Significance : Highlights the environmental compatibility of phthalimide derivatives compared to precursors .
(b) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Comparative Analysis Table
Biological Activity
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-(propan-2-yloxy)benzamide, with the CAS number 896020-27-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₄S |
| Molecular Weight | 311.4 g/mol |
| CAS Number | 896020-27-2 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, modulating metabolic pathways crucial for cellular function.
- Receptor Interaction : It is likely to interact with various receptors, influencing signal transduction pathways and cellular responses.
- Gene Expression Modulation : The compound may affect the expression of genes involved in critical biological processes, potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing the thiolane structure can inhibit bacterial growth effectively.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of related compounds. For example, analogs have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study: Structure-Based Drug Design
A notable case study involved the design of inhibitors targeting Hepatitis C virus (HCV) NS5B polymerase. Compounds with structural similarities to our compound displayed potent inhibitory activities in biochemical assays, with IC50 values below 10 nM . This indicates a promising avenue for further exploration in antiviral drug development.
Research Findings
Recent research has focused on the synthesis and biological evaluation of compounds with similar structures. For example:
Q & A
Q. Advanced Research Focus
- Reaction monitoring : Employ HPLC or LC-MS to track intermediates and optimize reaction termination points .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
How can researchers confirm the molecular structure and stereochemical configuration of this compound?
Q. Basic Research Focus
- Spectroscopic techniques :
- NMR : Analyze , , and NMR to verify substituent positions and confirm the absence of tautomers .
- FT-IR : Identify characteristic peaks for sulfone (S=O, ~1300–1150 cm) and amide (C=O, ~1650 cm) groups .
Q. Advanced Research Focus
- X-ray crystallography : Use SHELX or PHENIX software for single-crystal structure determination to resolve stereochemical ambiguities .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian 09) to validate conformational stability .
What experimental strategies are recommended for evaluating the compound’s biological activity in metabolic disorder models?
Q. Basic Research Focus
Q. Advanced Research Focus
- In vivo models : Administer the compound to db/db mice and monitor glucose tolerance tests (GTT) and lipid profiles .
- Omics integration : Perform RNA-seq on liver tissue to identify differentially expressed genes linked to metabolic pathways .
How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced Research Focus
- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Target selectivity profiling : Use kinase/GPCR panels to rule off-target interactions (e.g., Eurofins Cerep panels) .
- Batch variability analysis : Compare IC values across independently synthesized batches to assess reproducibility .
What methodologies are suitable for studying structure-activity relationships (SAR) in analogs of this compound?
Q. Advanced Research Focus
- Analog synthesis : Modify the thiolane ring (e.g., replace dioxo with thione) or benzamide substituents (e.g., vary alkoxy groups) .
- 3D-QSAR modeling : Generate CoMFA or CoMSIA models using Schrödinger Suite to predict activity cliffs .
- Free-energy perturbation (FEP) : Calculate binding affinities for PPAR-γ mutants to guide rational design .
How should researchers assess the compound’s stability and degradation pathways under physiological conditions?
Q. Basic Research Focus
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions, then analyze via HPLC .
- Plasma stability : Incubate with rat plasma (37°C, 1–24 h) and quantify parent compound using LC-MS/MS .
Q. Advanced Research Focus
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect Phase I/II metabolites in hepatocyte incubations .
What computational tools are recommended for predicting binding modes with biological targets?
Q. Advanced Research Focus
- Molecular docking : Autodock Vina or Glide for PPAR-γ or AMPK binding site exploration .
- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability and residue interaction networks .
How can crystallographic data be leveraged to resolve discrepancies in reported structural data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
